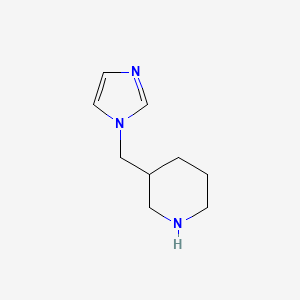

3-(1H-imidazol-1-ylmethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1H-imidazol-1-ylmethyl)piperidine" is a derivative of imidazole and piperidine, which are both heterocyclic compounds. Imidazole is a planar five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures may result in a compound with unique chemical and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot regiospecific synthesis, which allows for the construction of imidazo[1,2-a]pyridines, a related structure, without the need for transition metals. This method facilitates the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another synthetic route involves the cyclization of aminopyridines and chloro ketones to yield imidazo[1,2-a]pyridines, which can then be further modified at the 3-position to introduce various substituents . Additionally, a convenient synthesis of (1H-azol-1-yl)piperidines, which includes imidazole derivatives, has been developed by arylation of azoles with bromopyridines followed by reduction of the pyridine ring .

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives can be quite versatile. For instance, the imidazo[1,5-a]pyridine skeleton has been used as a platform for generating stable N-heterocyclic carbenes . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation10.

Chemical Reactions Analysis

Imidazole and piperidine derivatives can participate in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not show significant antisecretory activity, but some demonstrated good cytoprotective properties . Moreover, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, indicating their potential in modulating chemical reactions in biological systems .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Inhibition of Nitric Oxide Formation

A series of compounds including 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs have been identified as potent inhibitors of nitric oxide (NO) formation. These compounds, such as Compound 12S, exhibit high potency and selectivity in inhibiting NO formation, crucial for various physiological processes and diseases (Wei et al., 2007).

Structural Analysis in Medicinal Chemistry

The structural characteristics of related compounds like N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine have been extensively studied. This research provides valuable insights into the molecular structure and conformation, which are pivotal for the development of therapeutic agents (Yıldırım et al., 2006).

Synthesis of Azole Piperidines

The synthesis of 3- and 4-(1H-azol-1-yl)piperidines, including methods for creating benzodiazepines and other compounds, is a significant area of research. These compounds have various potential applications in pharmaceuticals and chemical industries (Shevchuk et al., 2012).

Development of Subtype-Selective NMDA Receptor Ligands

Research has identified compounds such as 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as potent antagonists of specific subtypes of the NMDA receptor, offering potential therapeutic applications in neurodegenerative diseases like Parkinson's disease (Wright et al., 1999).

Human Histamine Receptor Agonists

Compounds including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives have been designed and synthesized as potential human histamine type 3 agonists. These compounds show varying degrees of affinity and agonistic activity on human histamine H3 receptors, which are significant in various physiological and pathological processes (Ishikawa et al., 2010).

Analysis in Pharmaceutical Products

Research involving compounds such as 3-(1H-imidazol-1-ylmethyl)piperidine also extends to pharmaceutical analysis. For instance, studies on ketoconazole, which includes similar structural features, involve creating ion-selective electrodes for pharmaceutical analysis (Shamsipur & Jalali, 2000).

Pharmacokinetics of Cancer Treatments

The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, incorporating similar molecular structures, have been studied for their potential application in cancer treatment. This includes understanding the hydrolysis-mediated clearance and systemic effects of these compounds (Teffera et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCTIRXHQSXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-ylmethyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)